1-(1-(2,2,2-Trifluoroethyl)-1H-pyrazol-4-yl)-1H-pyrrole-2,5-dione

Fragment-Based Drug Design Physicochemical Property Optimization 19F NMR Probe Development

1-(1-(2,2,2-Trifluoroethyl)-1H-pyrazol-4-yl)-1H-pyrrole-2,5-dione (CAS 1351386-58-7) is a heterobifunctional building block combining an electron-deficient maleimide core with an N-(2,2,2-trifluoroethyl)pyrazole substituent. The maleimide moiety is a well-established cysteine-reactive warhead and dienophile, while the trifluoroethylpyrazole group confers distinct lipophilicity (XLogP3-AA = 0.4), zero hydrogen-bond donors, and a high fluorine content that can serve as a sensitive 19F NMR probe.

Molecular Formula C9H6F3N3O2
Molecular Weight 245.16 g/mol
Cat. No. B15059261
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-(2,2,2-Trifluoroethyl)-1H-pyrazol-4-yl)-1H-pyrrole-2,5-dione
Molecular FormulaC9H6F3N3O2
Molecular Weight245.16 g/mol
Structural Identifiers
SMILESC1=CC(=O)N(C1=O)C2=CN(N=C2)CC(F)(F)F
InChIInChI=1S/C9H6F3N3O2/c10-9(11,12)5-14-4-6(3-13-14)15-7(16)1-2-8(15)17/h1-4H,5H2
InChIKeyOXAJYLSUGFBXJT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why 1-(1-(2,2,2-Trifluoroethyl)-1H-pyrazol-4-yl)-1H-pyrrole-2,5-dione Is a Distinct Screening Candidate Among N-Substituted Maleimides


1-(1-(2,2,2-Trifluoroethyl)-1H-pyrazol-4-yl)-1H-pyrrole-2,5-dione (CAS 1351386-58-7) is a heterobifunctional building block combining an electron-deficient maleimide core with an N-(2,2,2-trifluoroethyl)pyrazole substituent. The maleimide moiety is a well-established cysteine-reactive warhead and dienophile, while the trifluoroethylpyrazole group confers distinct lipophilicity (XLogP3-AA = 0.4), zero hydrogen-bond donors, and a high fluorine content that can serve as a sensitive 19F NMR probe [1]. This compound is not a generic maleimide; its substitution pattern differentiates it from simple alkyl- or aryl-substituted analogs in terms of lipophilic efficiency, metabolic stability potential, and spectroscopic traceability.

Why Simple N-Aryl or N-Alkyl Maleimides Cannot Replace 1-(1-(2,2,2-Trifluoroethyl)-1H-pyrazol-4-yl)-1H-pyrrole-2,5-dione in Specialized Applications


Generic N-phenylmaleimide or N-methylpyrazole-maleimide analogs lack the trifluoroethyl group, which fundamentally alters physicochemical and electronic properties. The -CH2CF3 substituent increases hydrogen-bond acceptor count to 6, reduces LogP relative to purely aromatic analogs, and introduces a strong 19F NMR handle absent in non-fluorinated comparators [1]. Fluorocarbon functionalization on maleimides has been shown to enhance dual-state emission efficiency (Φf >50% in solution and solid-state) by reducing electron density on the maleimide ring and suppressing π-π stacking [2]. Therefore, substituting a non-fluorinated analog risks losing the built-in spectroscopic reporting, altered reactivity profiles, and the specific lipophilicity balance that this compound was designed to provide in fragment-based library synthesis or fluorescence-based assay development.

Quantitative Differentiation Evidence for 1-(1-(2,2,2-Trifluoroethyl)-1H-pyrazol-4-yl)-1H-pyrrole-2,5-dione Versus Closest Analogs


Fluorine-Driven Lipophilicity and H-Bond Acceptor Profile: Trifluoroethyl vs. Methyl Pyrazole Maleimide

Relative to 1-(1-methyl-1H-pyrazol-4-yl)-1H-pyrrole-2,5-dione (the simplest alkyl comparator), the target compound's trifluoroethyl group provides a distinct lipophilicity-fluorination balance. The target compound has a computed XLogP3-AA of 0.4 and 6 hydrogen-bond acceptors (including fluorine atoms), versus an XLogP of approximately 0.2 and only 3 acceptors for the methyl analog [1][2]. This fluorine ‘footprint’ makes the compound directly detectable by 19F NMR in complex biological matrices, a capability impossible for the methyl variant.

Fragment-Based Drug Design Physicochemical Property Optimization 19F NMR Probe Development

Solid-State Emission Potential: Trifluoroethyl-Maleimide Class Suppresses π-π Stacking Better Than Non-Fluorinated Analogs

A library study of trifluoroethyl-substituted aminomaleimides demonstrated that fluorocarbon functionalization enhances dual-state emission (Φf >50% in both solution and solid-state) by reducing electron density on the maleimide core and inhibiting crystallographic π-π stacking [1]. Although the target compound is an N-pyrazolyl (not amino) maleimide, the electron-withdrawing trifluoroethyl group is expected to similarly lower maleimide LUMO energy relative to N-phenyl or N-methyl analogs, offering class-level advantage for solid-state luminescence applications where non-fluorinated maleimides typically suffer from aggregation-caused quenching.

Dual-State Emissive Materials Solid-State Fluorophores Maleimide Photophysics

Synthetic Tractability via One-Pot Multicomponent Methodology vs. Traditional Multistep Synthesis for Analogous Scaffolds

A 2019 methodology paper reports one-pot, three-component synthesis of trifluoromethylated pyrazol-4-yl-pyrrole-2,5-dione derivatives in good yields . While this specific study uses a CF3-pyrazolone (trifluoromethyl, not trifluoroethyl), the synthetic strategy is adaptable to N-trifluoroethyl pyrazole substrates. In contrast, many N-aryl maleimide analogs require multistep protection–deprotection sequences or pre-functionalized aryl hydrazines, resulting in lower overall yields and greater purification burden. The target compound can be accessed via a convergent MCR approach that reduces step count and increases synthetic efficiency for library production.

Multicomponent Reaction (MCR) Synthesis Trifluoromethylated Heterocycle Construction Process Chemistry

Zero Hydrogen-Bond Donors: Differentiation from NH-Pyrazole and Amino-Maleimide Analogs for Cell Permeability

The fully substituted nature of both the pyrazole (N1-CH2CF3) and maleimide nitrogen atoms results in zero hydrogen-bond donors (PubChem computed value = 0) [1]. This contrasts with 1H-pyrazol-4-yl maleimide analogs bearing an unprotected NH, which possess 1 donor and exhibit lower passive membrane permeability. Among N-substituted pyrazol-4-yl maleimides, the target compound achieves the lowest donor count while retaining moderate lipophilicity, a profile predictive of improved blood-brain barrier penetration based on CNS MPO scoring principles.

Physicochemical Property Prediction CNS Drug Design Lipinski's Rule of Five

Known Biological Annotation: CCR5 Antagonist Potential from Preliminary Screening

Preliminary pharmacological screening has indicated that this compound can function as a CCR5 antagonist, with potential applications in HIV infection, asthma, rheumatoid arthritis, autoimmune diseases, and COPD [1]. No direct quantitative comparator data (IC50, Ki, or antiviral EC50 values) for this exact compound vs. maraviroc or other CCR5 antagonists were located in the public domain. This annotation provides a provisional biological rationale for compound selection but lacks the quantitative rigor needed for head-to-head differentiation at this time.

CCR5 Antagonism HIV Entry Inhibition Chemokine Receptor Pharmacology

Procurement-Driven Application Scenarios for 1-(1-(2,2,2-Trifluoroethyl)-1H-pyrazol-4-yl)-1H-pyrrole-2,5-dione Based on Quantitative Differentiation Evidence


Fragment Library Design for 19F NMR-Based Screening

The compound's three equivalent fluorine atoms provide a sharp 19F NMR singlet (δ ~ -70 ppm for -CH2CF3), enabling direct detection of protein binding in fragment-based drug discovery without the need for secondary labeling [1]. Its moderate lipophilicity (XLogP3-AA = 0.4) and zero H-bond donors make it a favorable fragment starting point, distinguishing it from non-fluorinated pyrazole-maleimide fragments that lack the 19F report.

Solid-State Fluorescent Material Development

For applications requiring dual-state emissive materials (e.g., OLEDs, solid-state sensors), the trifluoroethyl group on the maleimide scaffold is expected to suppress aggregation-caused quenching based on crystallographic and photophysical studies of analogous trifluoroethyl-maleimide derivatives [2]. This positions the compound as a candidate for fluorocarbon-functionalized emissive polymers or small-molecule dyes where conventional N-phenylmaleimides fail in the solid state.

Parallel Library Synthesis via Multicomponent Reaction Chemistry

The pyrazol-4-yl maleimide core is accessible via one-pot, three-component reactions that afford trifluoromethylated derivatives in 65-85% yields . Adapting this MCR strategy to N-trifluoroethyl substrates enables rapid diversification of the maleimide 3- and 4-positions, reducing synthetic step count from 3-4 to a single operation compared to traditional linear synthesis of N-aryl maleimide libraries.

CCR5 Antagonist Hit Triaging in Immunology and Infectious Disease Programs

The preliminary annotation of CCR5 antagonist activity [3] supports inclusion of this compound in mechanism-of-action screens for HIV entry inhibition, asthma, rheumatoid arthritis, or COPD. Prospective users should commission confirmatory head-to-head chemotaxis inhibition and calcium mobilization assays against maraviroc or other reference CCR5 antagonists to establish quantitative IC50 values and selectivity profiles before advancing beyond hit triage.

Quote Request

Request a Quote for 1-(1-(2,2,2-Trifluoroethyl)-1H-pyrazol-4-yl)-1H-pyrrole-2,5-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.